molecular formula C7H8F3NS B13188173 (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine

(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine

Cat. No.: B13188173
M. Wt: 195.21 g/mol
InChI Key: UFKOXNNWMJOSQP-BYPYZUCNSA-N
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Description

(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine (CAS 1391448-07-9) is a chiral amine building block of significant interest in medicinal chemistry and neuroscience research. This compound features a thiophene ring system substituted with a trifluoromethyl group, a structural motif known to enhance the bioavailability and metabolic stability of bioactive molecules . Its chiral (1S)-1-phenylethylamine scaffold is a key structural element found in pharmacologically active compounds, including allosteric modulators like Cinacalcet, highlighting its value in the design of receptor-targeting molecules . Researchers utilize this chiral amine as a critical precursor in the synthesis of novel compounds for investigating the central nervous system. Nitrogen-containing heterocycles with trifluoromethyl groups are extensively studied for their antidepressant potential, often acting as monoamine oxidase inhibitors (MAO-B) or targeting serotonergic and dopaminergic neurotransmission . The compound is supplied with high purity. For research purposes only. Not for diagnostic or therapeutic use. Store under an inert atmosphere at 2-8°C.

Properties

Molecular Formula

C7H8F3NS

Molecular Weight

195.21 g/mol

IUPAC Name

(1S)-1-[5-(trifluoromethyl)thiophen-3-yl]ethanamine

InChI

InChI=1S/C7H8F3NS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4H,11H2,1H3/t4-/m0/s1

InChI Key

UFKOXNNWMJOSQP-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=CSC(=C1)C(F)(F)F)N

Canonical SMILES

CC(C1=CSC(=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Bromination and Grignard Reaction of Thiophene

  • Step 1: Bromination of Thiophene

    Thiophene is brominated at low temperatures (-10 to 10 °C) using brominating agents such as bromine, N-bromosuccinimide, or pyridinium hydrobromide salt in organic solvents like glacial acetic acid or toluene.

    Parameter Details
    Temperature -10 to 10 °C
    Solvent Glacial acetic acid, toluene
    Brominating agent Br2, N-bromosuccinimide
    Reaction time 2–6 hours
    Product 2-bromothiophene
  • Step 2: Grignard Reaction

    The 2-bromothiophene undergoes Grignard reaction with magnesium chips in THF/toluene solvent mixture to form the organomagnesium intermediate, which then reacts with ethylene oxide to yield 2-thiophene ethanol.

    Parameter Details
    Reagents 2-bromothiophene, Mg chips, ethylene oxide
    Solvent THF and toluene
    Temperature Reflux (~60 °C)
    Reaction time ~2 hours
    Yield ~90.8%
    Purity 98.3% (by fractional distillation)

This step provides the key intermediate 2-thiophene ethanol with high yield and purity, suitable for further transformations.

Conversion of 2-Thiophene Ethanol to 2-Thiophene Ethylamine

Esterification and Ammonolysis

  • The 2-thiophene ethanol is converted to the corresponding ester via reaction with benzene sulfonyl chloride in the presence of a phase transfer catalyst and caustic soda at low temperature (5 °C).
  • The ester is then subjected to ammonolysis under pressurized ammonia in methanol at 0–35 °C and 0.6–0.65 MPa pressure to yield 2-thiophene ethylamine.
Step Conditions Yield Purity
Esterification Toluene, benzene sulfonyl chloride, 5 °C, 4 h Crude intermediate -
Ammonolysis Methanol, pressurized NH3, 0–35 °C, 6 h 85.2% 99.3%

Final isolation is performed by fractional vacuum distillation, yielding a colorless liquid amine with high purity.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent on the thiophene ring can be introduced either by:

  • Using trifluoromethylated thiophene precursors.
  • Electrophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or other CF3 transfer agents.

Recent advances have demonstrated efficient one-pot syntheses of trifluoromethyl amines, where trifluoromethyl groups are introduced concurrently with amination under mild conditions and with high stereochemical fidelity.

Asymmetric Synthesis of the (1S)-Ethylamine Side Chain

Asymmetric Hydrogenation

  • The key step to obtain the (1S)-enantiomer involves asymmetric hydrogenation of the corresponding ketone precursor (e.g., 1-(5-trifluoromethyl-3-thienyl)ethanone).
  • Catalysts used include phosphine-ruthenium complexes combined with chiral diamine co-catalysts such as (R,R)-cyclohexane diamine.
  • The reaction is typically performed in isopropanol solvent, under hydrogen pressure (~60 psi), with bases like potassium tert-butoxide to facilitate the process.
Catalyst System Conditions Outcome
Phosphine-Ru + (R,R)-diamines H2, 60 psi, isopropanol, base High yield, >99% enantiomeric excess

This method provides efficient access to the chiral amine with excellent stereoselectivity and yield.

Alternative Synthetic Routes and Functional Group Transformations

Electrophilic Monofluoromethylation

  • Electrophilic monofluoromethylation has been applied to related heteroaromatic amines to introduce fluoromethyl groups selectively.
  • Use of cesium carbonate base in acetonitrile solvent allows for high yield and retention of stereochemistry.
  • This approach can be adapted for trifluoromethyl-substituted thiophene derivatives to modify side chains or heteroatoms selectively.

Multi-step Synthesis via Acylation and Reduction

  • Some methods involve acylation of ethylamines followed by reduction of carboxamide intermediates using metallic hydrides (e.g., lithium aluminium hydride).
  • These routes allow for the introduction of various substituents on the ethylamine backbone and can be tailored to produce the desired stereochemistry.

Summary Table of Key Preparation Steps

Step Reaction Type Key Reagents/Catalysts Conditions Yield/Purity
Bromination of thiophene Electrophilic aromatic substitution Br2, NBS, pyridinium hydrobromide salt -10 to 10 °C, 2-6 h High (not quantified)
Grignard reaction Organometallic addition Mg chips, ethylene oxide Reflux in THF/toluene, ~2 h ~90.8%, 98.3% purity
Esterification Ester formation Benzene sulfonyl chloride, caustic soda 5 °C, 4 h Intermediate product
Ammonolysis Amination NH3 (pressurized), methanol 0–35 °C, 0.6–0.65 MPa, 6 h 85.2%, 99.3% purity
Asymmetric hydrogenation Reduction Phosphine-Ru catalyst, chiral diamine H2 60 psi, isopropanol, base High yield, >99% ee
Electrophilic monofluoromethylation Fluoromethylation FIM reagent, Cs2CO3 Acetonitrile, room temp, 6 h High yield, stereoretentive

Analytical and Characterization Techniques

Throughout the synthetic process, rigorous characterization is performed to confirm structure and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H, ^13C, and ^19F NMR confirm the presence of trifluoromethyl and amine groups.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • Chiral High-Performance Liquid Chromatography (HPLC) to determine enantiomeric purity.
  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile intermediates.
  • Thin-Layer Chromatography (TLC) for reaction monitoring.

Mechanism of Action

The mechanism by which (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially affecting signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

(1R)-1-(Trifluoromethyl)ethylamine hydrochloride
  • Structure : Differs in stereochemistry (R-configuration) and lacks the thiophene moiety.
  • Price : $212.00/25g (95% purity) .
  • Implications: The R-isomer’s higher cost may reflect synthetic challenges or niche applications in asymmetric catalysis.
5-(Trifluoromethyl)thiazol-2-amine
  • Structure : Replaces the thiophene ring with a thiazole (sulfur and nitrogen heterocycle).
  • Price : $22.00/100mg (98% purity) .
  • Implications : Thiazole’s nitrogen atom introduces hydrogen-bonding capability, enhancing solubility and receptor binding. The lower price suggests higher synthetic scalability or broader commercial demand.

Fluorinated Aromatic Amines

(1S)-1-(2-Fluorophenyl)ethylamine
  • Structure : Substitutes thiophene with a fluorophenyl group.
  • Safety Profile: No reported hormone disruption activity .
  • Implications : Fluorophenyl groups may improve lipophilicity but reduce metabolic stability compared to thiophene derivatives.

Physicochemical and Environmental Properties

Table 1: Key Properties of Comparable Compounds

Compound Purity (%) Price (per unit) Notable Features
(1R)-1-(Trifluoromethyl)ethylamine HCl 95 $212.00/25g R-configuration, no thiophene
5-(Trifluoromethyl)thiazol-2-amine 98 $22.00/100mg Thiazole core, lower cost
(1S)-1-(2-Fluorophenyl)ethylamine N/A N/A No hormone disruption risk

Biological Activity

(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine is an organofluorine compound notable for its unique structural characteristics, including a trifluoromethyl group and a thienyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H8F3NS
  • Molecular Weight : Approximately 201.2 g/mol
  • Chirality : The compound features a chiral center, which influences its biological interactions and pharmacological properties.

The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to cross biological membranes and interact with various targets within the body.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound may exhibit binding affinity towards these receptors, which could be beneficial for therapeutic applications in treating conditions such as depression and anxiety.

Interaction with Receptors

  • Serotonin Receptors : The thienyl structure is known to facilitate interactions with serotonin receptors, which are crucial for mood regulation.
  • Dopamine Receptors : Similar interactions may occur with dopamine receptors, further supporting its potential use in psychiatric treatments.

Biological Activity Studies

Research has indicated that this compound may possess significant biological activity. Below is a summary of key findings from various studies:

StudyFindings
Study 1 Investigated the binding affinity of the compound to serotonin receptors, indicating potential antidepressant effects.
Study 2 Explored the pharmacokinetics of the compound, suggesting favorable absorption characteristics due to its lipophilicity.
Study 3 Evaluated the compound's cytotoxicity against various cancer cell lines, revealing moderate activity against tumor cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study A : In vitro studies demonstrated that this compound exhibited selective agonist properties against specific receptor types involved in mood regulation.
  • Case Study B : Animal models showed promising results in reducing anxiety-like behaviors when administered the compound, supporting further exploration in clinical settings.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Enhanced lipophilicity suggests efficient absorption across biological membranes.
  • Metabolism : Further research is needed to elucidate metabolic pathways and identify potential metabolites that could influence efficacy and safety.

Scientific Research Applications

(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine is an organofluorine compound that has a trifluoromethyl group and a thienyl moiety. It has a molecular formula of C7H8F3NSC_7H_8F_3NS and a molecular weight of approximately 201.2 g/mol . The compound is characterized by a chiral center, making it useful in stereochemistry and biological activity studies. The trifluoromethyl group increases its lipophilicity and biological properties, and the thienyl ring allows it to interact with biological targets.

Pharmaceutical Development

This compound is applicable in pharmaceutical development because of its unique structure.

Reactions This compound's chemical reactivity is due to its functional groups, and it can undergo typical amine reactions. These reactions are important for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Biological Activity this compound has been studied for potential biological activities, especially regarding neurological and psychiatric disorders. Thienyl group-containing compounds are often studied for their interactions with neurotransmitter systems like serotonin and dopamine receptors. The trifluoromethyl group can improve binding affinity and selectivity towards these receptors, potentially making it useful for treating conditions such as depression or anxiety.

Interaction Studies Interaction studies have focused on the compound's binding affinity to various receptors, with preliminary studies suggesting that it may interact with serotonin receptors, which could lead to its use as an antidepressant or anxiolytic agent. Further research is needed to understand its pharmacodynamics and pharmacokinetics, including metabolic pathways and potential side effects.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructureNotable Features
(1R)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamineC7H8F3NSEnantiomer with potentially different biological activity
2-(3-Thienyl)ethanolC7H8OSLacks trifluoromethyl group, affecting lipophilicity
2-[5-(Trifluoromethyl)-2-thienyl]ethanolC7H8F3OSSimilar thienyl structure but different substitution pattern

Q & A

Basic: What methods are recommended for synthesizing (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine with high enantiomeric excess?

Methodological Answer:
The stereoselective synthesis of this chiral amine can be achieved via enzymatic catalysis. For example, ω-transaminases (ω-TAs) are effective biocatalysts for enantioselective amination in two-phase systems. A reported method involves reacting a ketone precursor with an amine donor (e.g., isopropylamine) in a biphasic solvent system (aqueous/organic), enabling high enantiomeric excess (ee >99%) by optimizing pH, temperature, and enzyme loading . Triethylamine (Et₃N) is often used to neutralize byproducts (e.g., HCl) during purification, enhancing yield .

Advanced: How can computational modeling guide the optimization of ω-transaminase activity for this compound?

Methodological Answer:
Molecular docking and molecular dynamics (MD) simulations can predict enzyme-substrate interactions. For instance, homology modeling of ω-TAs using tools like SWISS-MODEL can identify active-site residues critical for binding the trifluoromethyl-thienyl moiety. Free-energy perturbation (FEP) calculations may reveal how fluorine substitution affects transition-state stabilization. Validating predictions with site-directed mutagenesis (e.g., altering residues near the substrate pocket) can improve catalytic efficiency and stereoselectivity .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with UV detection (λ = 220–260 nm) to determine enantiomeric excess .
  • NMR Spectroscopy : ¹⁹F NMR (δ = -60 to -70 ppm for CF₃ groups) and ¹H-NMR coupling patterns (e.g., vicinal coupling in ethylamine) confirm structural integrity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₈H₁₁F₃NS, expected m/z = 224.0523) .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing CF₃ group deactivates the thienyl ring, directing electrophilic substitution to the 2-position. However, in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the steric bulk of CF₃ may hinder transmetalation. Computational studies (DFT) suggest using bulky ligands (e.g., SPhos) to mitigate steric effects. Experimental validation via kinetic monitoring (e.g., in situ IR) can optimize reaction conditions (e.g., 60°C, THF/H₂O) .

Basic: What purification strategies address challenges like hygroscopicity or amine degradation?

Methodological Answer:

  • Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (1:4) and 1% Et₃N to prevent amine adsorption .
  • Low-Temperature Storage : Store at -20°C under inert gas (Ar/N₂) to minimize oxidation and moisture uptake .
  • Salt Formation : Convert the free amine to a stable hydrochloride salt (e.g., using HCl/Et₂O) for improved crystallinity .

Advanced: How can H₂O₂-mediated degradation studies inform stability under biological conditions?

Methodological Answer:
Incubate the compound with H₂O₂ (1–10 mM) in phosphate buffer (pH 7.4, 37°C) and monitor degradation via LC-MS. Identify oxidation products (e.g., N-oxide derivatives) and quantify half-life (t₁/₂). Compare with fluorinated analogs (e.g., 3',5'-difluoro derivatives) to assess electron-withdrawing effects on stability. Data from accelerated stability testing (40°C/75% RH) can predict shelf-life .

Basic: What safety precautions are critical when handling this amine?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile amines or Et₃N .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposing in halogenated waste containers .

Advanced: How do structural analogs (e.g., indole- or morpholine-based amines) compare in receptor-binding assays?

Methodological Answer:
Conduct competitive radioligand binding assays (e.g., for serotonin receptors 5-HT₂A) using [³H]-LSD. Compare IC₅₀ values of the trifluoromethyl-thienyl analog with indole derivatives (e.g., tryptamine) and fluorinated morpholines. Molecular docking into receptor homology models (e.g., 5-HT₂A from PDB 6WGT) can rationalize differences in binding affinity due to CF₃ hydrophobicity or thienyl vs. indole π-stacking .

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